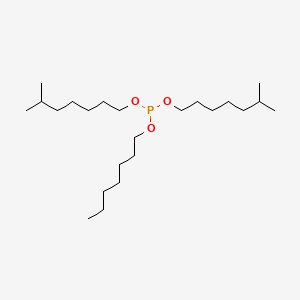
Molybdenum silver oxide (MoAg2O4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum silver oxide (MoAg2O4) is a compound that combines the properties of molybdenum and silver oxides. This compound is of interest due to its unique chemical and physical properties, which make it suitable for various applications in scientific research and industry. Molybdenum silver oxide is known for its stability, conductivity, and catalytic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Molybdenum silver oxide can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. One common method involves the reaction of molybdenum trioxide (MoO3) with silver nitrate (AgNO3) under controlled temperature and pressure conditions. The reaction typically takes place at elevated temperatures, around 500-600°C, to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, molybdenum silver oxide is produced using similar methods but on a larger scale. The reactants are mixed in precise stoichiometric ratios and subjected to high-temperature conditions in specialized reactors. The resulting product is then purified and processed to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions: Molybdenum silver oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of molybdenum and silver ions, which can participate in redox processes.
Common Reagents and Conditions:
Oxidation: Molybdenum silver oxide can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. These reactions can be facilitated by using appropriate reagents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of higher oxidation state compounds, while reduction can lead to lower oxidation state products.
Aplicaciones Científicas De Investigación
Molybdenum silver oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s antimicrobial properties make it useful in biological studies and medical applications.
Medicine: Molybdenum silver oxide is explored for its potential in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of advanced materials, such as conductive coatings and sensors, due to its excellent electrical conductivity and stability.
Mecanismo De Acción
The mechanism by which molybdenum silver oxide exerts its effects involves its interaction with molecular targets and pathways. In biological systems, the compound can induce apoptosis in cancer cells by triggering mitochondrial-mediated pathways. This involves the activation of apoptotic genes such as BAX and Bcl-2, leading to programmed cell death. Additionally, the compound’s catalytic properties are attributed to the presence of molybdenum and silver ions, which facilitate redox reactions and enhance catalytic activity.
Comparación Con Compuestos Similares
Molybdenum silver oxide can be compared with other similar compounds, such as:
Molybdenum trioxide (MoO3): Known for its catalytic and electronic properties, but lacks the antimicrobial properties of molybdenum silver oxide.
Silver oxide (Ag2O): Exhibits strong antimicrobial properties but does not possess the same catalytic activity as molybdenum silver oxide.
Molybdenum disulfide (MoS2): Used in lubrication and as a catalyst, but has different chemical properties compared to molybdenum silver oxide.
The uniqueness of molybdenum silver oxide lies in its combination of properties from both molybdenum and silver oxides, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
AgH2MoO |
|---|---|
Peso molecular |
221.83 g/mol |
Nombre IUPAC |
molybdenum;silver;hydrate |
InChI |
InChI=1S/Ag.Mo.H2O/h;;1H2 |
Clave InChI |
XXFMCCZPCDDREM-UHFFFAOYSA-N |
SMILES canónico |
O.[Mo].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12337959.png)
![ethyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate](/img/structure/B12337960.png)

![[17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B12337974.png)



![5-[[6-[(4-Methylpiperidin-4-yl)methylamino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12338010.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)ethan-1-one oxime](/img/structure/B12338038.png)
![tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride](/img/structure/B12338039.png)
![2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5h)-one](/img/structure/B12338047.png)
